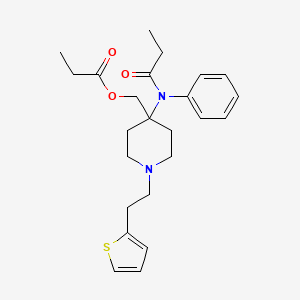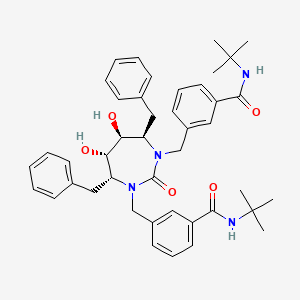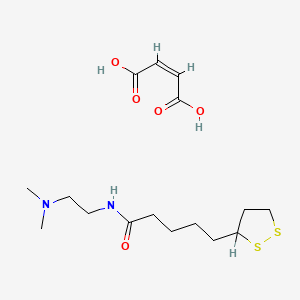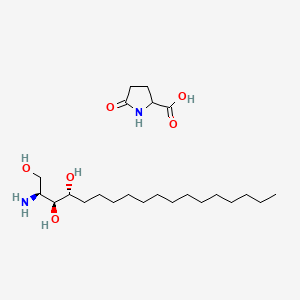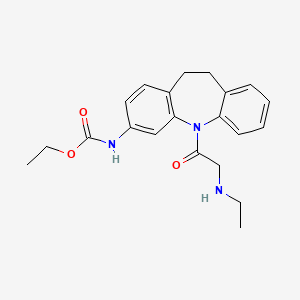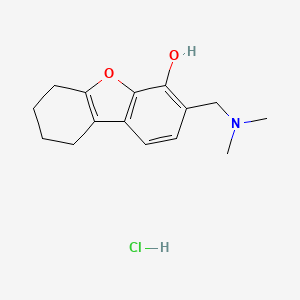
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride is a chemical compound with a complex structure It is known for its unique properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the dibenzofuran core, followed by the introduction of the dimethylamino group and the tetrahydro modifications. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it useful in industrial applications, such as the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context in which the compound is used. The molecular pathways involved may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the tetrahydro and dimethylamino modifications.
4-Dibenzofuranol: A simpler derivative without the tetrahydro and dimethylamino groups.
Dimethylaminomethyl derivatives: Compounds with similar dimethylamino modifications but different core structures.
Uniqueness
4-Dibenzofuranol, 6,7,8,9-tetrahydro-3-((dimethylamino)methyl)-, hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
118638-04-3 |
|---|---|
Molecular Formula |
C15H20ClNO2 |
Molecular Weight |
281.78 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]-6,7,8,9-tetrahydrodibenzofuran-4-ol;hydrochloride |
InChI |
InChI=1S/C15H19NO2.ClH/c1-16(2)9-10-7-8-12-11-5-3-4-6-13(11)18-15(12)14(10)17;/h7-8,17H,3-6,9H2,1-2H3;1H |
InChI Key |
JOTJSOIHJFEEDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C2=C(C=C1)C3=C(O2)CCCC3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-diethylethanamine;2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetic acid](/img/structure/B12772902.png)

